molecular formula C22H25N5O2 B2668134 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034598-09-7

1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2668134
CAS No.: 2034598-09-7
M. Wt: 391.475
InChI Key: IXOUFVABXAMEQN-UHFFFAOYSA-N
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Description

The compound “1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a type of arylpiperazine based alpha1-adrenergic receptor antagonist . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a methoxybenzoyl group and a tetrahydropyrazino[1,2-b]indazole group . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H22N2O4 and an average mass of 354.400 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel compounds with potential antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives and their screening for antimicrobial properties have shown some compounds possess good to moderate activities against test microorganisms (Bektaş et al., 2007). This research demonstrates the potential for chemical derivatives in developing new antimicrobial agents.

Anticancer and Antioxidant Agents

A study on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines explored their potential as anticancer and antioxidant agents. Some of the synthesized compounds exhibited moderate anti-proliferation potential against various cancer cell lines, along with high antioxidant capacity, suggesting their utility in cancer therapy and oxidative stress management (Bekircan et al., 2005).

Enzyme Inhibition and Biological Potentials

Another study focused on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus and their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The enzyme inhibitory potentials of these compounds were validated through molecular docking, indicating their potential for therapeutic applications (Mermer et al., 2018).

Antibacterial and Anthelmintic Activity

Research on novel piperazine-linked benzothiazolyl-4-thiazolidinones via catalytic N-formylation has led to the synthesis of compounds with significant antibacterial effects against various bacterial strains. These findings highlight the potential of these derivatives as potent antibacterial drugs (Patel & Park, 2014).

Mechanism of Action

This compound acts as an antagonist for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

The compound shows promise as a potential therapeutic agent due to its alpha1-adrenergic receptor antagonistic activity . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-29-19-9-5-3-7-17(19)22(28)26-14-12-25(13-15-26)21-20-16-6-2-4-8-18(16)24-27(20)11-10-23-21/h3,5,7,9-11H,2,4,6,8,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOUFVABXAMEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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